6-Nitroso-1,2-benzopyrone

Catalog No.
S571775
CAS No.
130506-22-8
M.F
C9H5NO3
M. Wt
175.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitroso-1,2-benzopyrone

CAS Number

130506-22-8

Product Name

6-Nitroso-1,2-benzopyrone

IUPAC Name

6-nitrosochromen-2-one

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H

InChI Key

HXTDAUGEZTYMGP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N=O

Synonyms

6-nitroso-1,2-benzopyrone, 6-NO2BP, 6-NOBP

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N=O

Application in Antibiotics Research

Scientific Field: Pharmacology and Biochemistry

Summary of the Application: 6-Nitroso-1,2-benzopyrone has been used in the development of a high-throughput, colorimetric screen that monitors the activation of the non-ribosomal peptide synthetase BpsA to a blue pigment (indigoidine) synthesizing form in vitro . This screen is used to identify antibiotics targeting the essential Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT .

Methods of Application: The screen uses unadulterated coenzyme A, avoiding analogues that may interfere with inhibitor binding, and requires only a single-endpoint measurement . The NRPS BpsA (blue pigment synthetase A) could be used to assess the relative levels of inhibition of Sfp and two Pseudomonas Type II bacterial PPTases by the generic inhibitor 6-nitroso-1,2-benzopyrone .

Results or Outcomes: The screen was benchmarked using the well-characterized Library of Pharmaceutically Active Compounds (LOPAC 1280) collection and showed that it is both sensitive and able to distinguish weak from strong inhibitors . The BpsA assay can be applied to quantify the level of inhibition and generate consistent EC 50 data .

Application as an ADP-ribosyltransferase Inhibitor

Scientific Field: Molecular Biology

Summary of the Application: 6-Nitroso-1,2-benzopyrone binds to the DNA-recognizing domain of ADP-ribosyltransferase and preferentially destabilizes one of the two zinc finger polypeptide complexes .

Methods of Application: The compound is applied directly to the enzyme, where it binds to the DNA-recognizing domain .

Results or Outcomes: The affected enzyme loses almost all activity, but still binds to DNA . This indicates that 6-Nitroso-1,2-benzopyrone could potentially be used to modulate the activity of ADP-ribosyltransferase in a controlled manner .

6-Nitroso-1,2-benzopyrone is a chemical compound characterized by its nitroso group attached to a benzopyrone structure. It is an oxidation product of 6-amino-1,2-benzopyrone and is known for its potential biological activities, particularly in the context of enzyme inhibition and interaction with DNA-binding proteins. The compound exhibits a unique structure that contributes to its reactivity and biological properties.

The chemical behavior of 6-nitroso-1,2-benzopyrone includes various reactions typical of nitroso compounds. It can undergo nitrosation and reduction reactions, influencing its reactivity in biochemical contexts. Notably, it has been shown to bind to the DNA-recognizing domain of ADP-ribose transferase proteins, indicating its potential role in modifying protein interactions within cellular systems .

6-Nitroso-1,2-benzopyrone has demonstrated significant biological activity, particularly as an inhibitor of specific enzymatic processes. Research has indicated that it inhibits the synthesis of indigoidine in certain bacterial systems, showcasing its potential as a high-throughput screening agent for enzyme inhibitors . Additionally, its interaction with DNA-binding proteins suggests roles in cellular signaling and regulation.

The synthesis of 6-nitroso-1,2-benzopyrone can be achieved through several methods:

  • Direct Nitrosation: This involves the reaction of 6-amino-1,2-benzopyrone with nitrous acid or nitrosating agents under controlled conditions to form the nitroso compound.
  • Oxidative Processes: Oxidation of 6-amino-1,2-benzopyrone can yield 6-nitroso-1,2-benzopyrone as a product through various oxidative reagents .

These methods reflect the compound's accessibility for research and potential applications.

The applications of 6-nitroso-1,2-benzopyrone are diverse and include:

  • Biochemical Research: As an inhibitor in enzyme assays, particularly those involving non-ribosomal peptide synthetases.
  • Pharmaceutical Development: Its biological activity suggests potential therapeutic applications in targeting specific pathways involved in diseases such as cancer.

Interaction studies have highlighted the ability of 6-nitroso-1,2-benzopyrone to bind to proteins involved in DNA recognition. This interaction is crucial for understanding its role in cellular processes and its potential as a therapeutic agent. The compound's inhibition profile against various enzymes also underscores its significance in drug discovery efforts .

Several compounds share structural or functional similarities with 6-nitroso-1,2-benzopyrone. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Properties
5-Nitroso-1(2H)-isoquinolinoneIsoquinoline derivativeExhibits different biological activities compared to benzopyrones
7-Nitroso-1(2H)-isoquinolinoneIsoquinoline derivativePotentially different enzyme inhibition profiles
8-Nitroso-1(2H)-isoquinolinoneIsoquinoline derivativeMay interact differently with biological targets
6-Amino-1,2-benzopyroneParent compoundPrecursor for synthesizing 6-nitroso-1,2-benzopyrone

The uniqueness of 6-nitroso-1,2-benzopyrone lies in its specific interactions with ADP-ribose transferase proteins and its role as an inhibitor in biosynthetic pathways, distinguishing it from other nitroso compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

175.026943022 g/mol

Monoisotopic Mass

175.026943022 g/mol

Heavy Atom Count

13

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

Other CAS

130506-22-8

Wikipedia

6-Nitroso-1,2-benzopyrone

Dates

Last modified: 08-15-2023

Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity

Jeremy G Owen, Janine N Copp, David F Ackerley
PMID: 21466506   DOI: 10.1042/BJ20110321

Abstract

PPTases (phosphopantetheinyl transferases) are of great interest owing to their essential roles in activating fatty acid, polyketide and non-ribosomal peptide synthetase enzymes for both primary and secondary metabolism, as well as an increasing number of biotechnological applications. However, existing techniques for PPTase characterization and development are cumbersome and technically challenging. To address this, we have developed the indigoidine-synthesizing non-ribosomal peptide synthetase BpsA as a reporter for PPTase activity. Simple co-transformation allows rapid assessment of the ability of a PPTase candidate to activate BpsA in vivo. Kinetic parameters with respect to either CoA or BpsA as variable substrate can then be derived in vitro by continuously measuring the rate of indigoidine synthesis as the PPTase progressively converts BpsA from its apo into holo form. Subsequently, a competition assay, in which BpsA and purified carrier proteins compete for a limited pool of CoA, enables elucidation of kinetic parameters for a PPTase with those carrier proteins. We used this system to conduct a rapid characterization of three different PPTase enzymes: Sfp of Bacillus subtilis A.T.C.C.6633, PcpS of Pseudomonas aeruginosa PAO1, and the putative PPTase PP1183 of Ps. putida KT2440. We also demonstrate the utility of this system for discovery and characterization of PPTase inhibitors.


Destabilization of Zn2+ coordination in ADP-ribose transferase (polymerizing) by 6-nitroso-1,2-benzopyrone coincidental with inactivation of the polymerase but not the DNA binding function

K G Buki, P I Bauer, J Mendeleyev, A Hakam, E Kun
PMID: 1915872   DOI: 10.1016/0014-5793(91)81255-7

Abstract

6-Nitroso-1,2-benzopyrone, an oxidation product of 6-amino-1,2-benzopyrone, binds to the DNA-recognizing domain of the ADP-ribose transferase protein and preferentially destabilizes Zn2+ from one of the two zinc finger polypeptide complexes present in the intact enzyme, as determined by the loss of 50% of 65Zn2+ from the 65Zn(2+)-isolated protein molecule, coincidental with the loss of 99% of enzymatic activity. The 50% zinc-deficient enzyme still binds to a DNA template, consisting of a 17-mer DNA primer annealed to M13 positive strand, resulting in the blocking of DNA synthesis by the Klenow fragment of Pol I. Auto-poly-ADP-ribosylated ADP-ribose transferase, which is the probable physiological state of this protein in intact cells, does not bind to primer-template DNA and does not block DNA synthesis by the Klenow fragment. On the basis of this in vitro model it is proposed that molecules which inhibit or inactivate ADP-ribose transferase in intact cells can induce significant alteration in DNA structure and replication.


Induction of endonuclease-mediated apoptosis in tumor cells by C-nitroso-substituted ligands of poly(ADP-ribose) polymerase

W G Rice, C D Hillyer, B Harten, C A Schaeffer, M Dorminy, D A Lackey 3rd, E Kirsten, J Mendeleyev, K G Buki, A Hakam
PMID: 1502187   DOI: 10.1073/pnas.89.16.7703

Abstract

6-Nitroso-1,2-benzopyrone and 3-nitrosobenzamide, two C-nitroso compounds that inactivate the eukaryotic nuclear protein poly(ADP-ribose) polymerase [NAD+:poly(adenosine diphosphate D-ribose) ADP-D-ribosyltransferase, ADPRT, EC 2.4.2.30] at one zinc-finger site, completely suppressed the proliferation of leukemic and other malignant human cells and subsequently produced cell death. Tumoricidal concentrations of the drugs were relatively harmless to normal bone marrow progenitor cells and to superoxide formation by neutrophil granulocytes. The cellular mechanism elicited by the C-nitroso compounds consists of apoptosis due to DNA degradation by the nuclear calcium/magnesium-dependent endonuclease. This endonuclease is maintained in a latent form by poly(ADP-ribosyl)ation, but inactivation of ADPRT by C-nitroso drugs derepresses the DNA-degrading activity. ADPRT is thus identified as a critical regulatory enzyme component of a DNA-binding multiprotein system that plays a central function in defining DNA structures in the intact cell.


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